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The Isolation of an Element: A Technical Guide to the Discovery of Tungsten

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Foreword: This technical guide provides an in-depth exploration of the pivotal discovery and isolation of the element **tungsten**. It is intended for researchers, scientists, and professionals in drug development and materials science who have an interest in the history of chemistry and the foundational techniques of elemental isolation. This document details the initial discovery by Carl Wilhelm Scheele and the subsequent first isolation by the de Elhuyar brothers, presenting the information with a focus on experimental methodology and quantitative data. Modern laboratory-scale protocols for the extraction of **tungsten** from its primary ores, wolframite and scheelite, are also provided to offer a contemporary perspective on the foundational principles established by these early chemists.

Historical Context and Discovery

The journey to isolate **tungsten** began in 1781 when Swedish pharmaceutical chemist Carl Wilhelm Scheele, while studying the mineral now known as scheelite (calcium tungstate), discovered a new acid, which he named tungstic acid.[1][2][3][4] Scheele and his contemporary, Torbern Bergman, hypothesized that it might be possible to produce a new metal by reducing this acid.[1]

Two years later, in 1783, Spanish chemists and brothers Fausto and Juan José de Elhuyar, working at the Royal Basque Society in Bergara, Spain, successfully isolated the new element. [1][5][6] They first demonstrated that an acid extracted from the mineral wolframite was identical to the tungstic acid discovered by Scheele.[1][7] Later that year, they achieved the landmark isolation of the metal by reducing tungstic acid with charcoal.[1][2][7][8][9] They



named the newly discovered element "wolfram," a name still used in many languages, and its chemical symbol, W, is derived from this name.[2][10]

Key Chemical Principles of Tungsten Isolation

The fundamental chemistry behind the isolation of **tungsten** from its primary ores, wolframite ((Fe,Mn)WO₄) and scheelite (CaWO₄), involves a two-stage process:

- Conversion to **Tungsten** Trioxide (WO₃): The ore is first treated to convert the tungstate salt into **tungsten** trioxide, also known as tungstic acid in its hydrated form.
- Reduction to Elemental Tungsten: The tungsten trioxide is then reduced to a metallic powder using a reducing agent.

The specific experimental conditions for these stages vary depending on the starting ore.

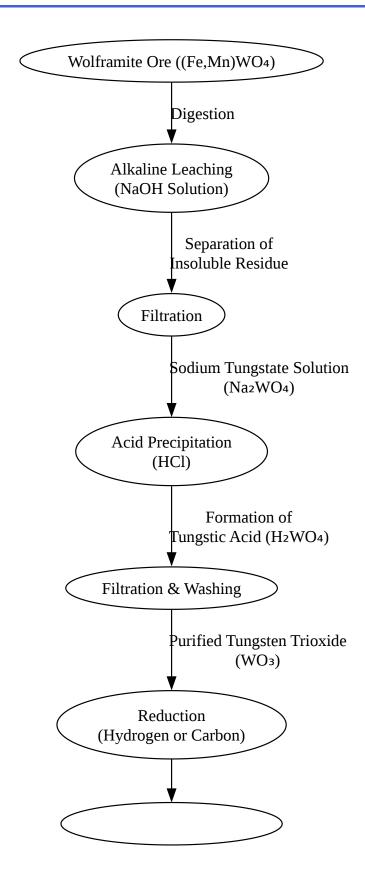
Experimental Protocols for Tungsten Extraction

While the precise, detailed protocols of the 18th-century chemists are not fully documented, modern hydrometallurgical processes provide a clear and reproducible methodology for **tungsten** extraction that follows the same fundamental chemical principles. Below are detailed protocols for the extraction of **tungsten** from wolframite and scheelite.

Extraction from Wolframite via Alkaline Leaching

This method involves the digestion of wolframite ore with a strong base to form a soluble tungstate, which is then precipitated as tungstic acid.





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Caption: Workflow for the extraction of **tungsten** from scheelite ore.



Protocol:

Leaching:

A scheelite concentrate with a particle size of less than 20 μm is treated with a 400 g/L solution of hydrochloric acid (HCl). [11][12] * The pulp density is maintained at 3.2% (w/v). [11][12] * The mixture is heated to 90°C and agitated for 3-4 hours. [11][12] * Chemical Reaction: CaWO₄(s) + 2HCl(aq) → H₂WO₄(s) + CaCl₂(aq)

• Filtration and Washing:

- The resulting slurry is filtered to separate the insoluble tungstic acid (H₂WO₄) from the soluble calcium chloride (CaCl₂) and other impurities.
- The tungstic acid precipitate is washed thoroughly with deionized water.
- Purification via Ammonium Tungstate:
 - The crude tungstic acid is dissolved in an aqueous solution of ammonia (NH₄OH) to form a soluble ammonium tungstate solution.
 - o Chemical Reaction: $H_2WO_4(s) + 2NH_4OH(aq)$ → $(NH_4)_2WO_4(aq) + 2H_2O(l)$
 - The solution is then filtered to remove any remaining insoluble impurities.
 - The purified ammonium tungstate solution is evaporated to crystallize ammonium paratungstate (APT).

• Conversion to **Tungsten** Trioxide:

- The APT crystals are calcined at a high temperature to decompose them into pure tungsten trioxide (WO₃).
- o Chemical Reaction: $(NH_4)_{10}[H_2W_{12}O_{42}]\cdot 4H_2O(s)$ → $12WO_3(s) + 10NH_3(g) + 10H_2O(g)$
- Reduction to Tungsten Metal:



 The purified tungsten trioxide is reduced to tungsten metal powder using the same procedure as described for the wolframite extraction (Section 3.1, Step 5).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the modern laboratoryscale extraction of **tungsten** from its primary ores.

Table 1: Optimal Conditions for Wolframite Leaching

Parameter	Value	Reference
Reagent	Sodium Hydroxide (NaOH)	[11][12]
Concentration	370 g/L	[11][12]
Temperature	100°C	[11][12]
Particle Size	< 75 μm	[11][12]
Reaction Time	4 hours	[11][12]
Pulp Density	50% (w/v)	[11][12]

Table 2: Optimal Conditions for Scheelite Leaching

Parameter	Value	Reference
Reagent	Hydrochloric Acid (HCl)	[11][12]
Concentration	400 g/L	[11][12]
Temperature	90°C	[11][12]
Particle Size	< 20 μm	[11][12]
Reaction Time	3-4 hours	[11][12]
Pulp Density	3.2% (w/v)	[11][12]

Table 3: Conditions for Reduction of **Tungsten** Trioxide



Parameter	Value	Reference
Reducing Agent	Hydrogen (H ₂)	[10]
Temperature	550 - 850°C	[10]

Conclusion

The discovery and isolation of **tungsten** by Carl Wilhelm Scheele and the de Elhuyar brothers represent a significant milestone in the history of chemistry. Their work not only introduced a new element with remarkable properties but also laid the groundwork for the extractive metallurgy of **tungsten**. The modern experimental protocols, while more refined, still rely on the fundamental chemical transformations of converting **tungsten** ores to an intermediate oxide followed by reduction. This technical guide provides a comprehensive overview of this process, from its historical origins to contemporary laboratory practices, offering valuable insights for researchers and scientists in the field.

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